molecular formula C22H28N2O4S B2933760 N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-49-0

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2933760
CAS RN: 941904-49-0
M. Wt: 416.54
InChI Key: JZYAGWHPTJAPGG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. Specifically, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel and the α7 nicotinic acetylcholine receptor (α7nAChR).
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been found to possess analgesic and anti-inflammatory effects. In animal studies, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been shown to reduce pain and inflammation. N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has also been found to induce anesthesia in animals. Additionally, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been studied for its potential use in the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in lab experiments is its high purity and yield. Additionally, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been found to possess potent pharmacological effects, making it a useful tool in studying the nervous system. However, one limitation of using N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in humans.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of neuropathic pain. Additionally, the safety and efficacy of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in humans should be further studied. Finally, the synthesis of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide and its derivatives should be further optimized to improve their pharmacological properties.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Further studies are needed to fully understand the pharmacological properties of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been achieved through various methods. One of the most commonly used methods is the reaction of 2-(1-tosylpiperidin-2-yl)acetic acid with 2-ethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method yields N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in high purity and yield. Other methods include the reduction of the corresponding nitro compound and the reaction of 2-(1-tosylpiperidin-2-yl)acetic acid with 2-ethoxyphenyl isocyanate.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been studied for its potential pharmacological properties. It has been found to possess analgesic and anti-inflammatory effects. N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has also been studied for its potential use as an anesthetic agent due to its ability to induce anesthesia in animals. Additionally, N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-21-10-5-4-9-20(21)23-22(25)16-18-8-6-7-15-24(18)29(26,27)19-13-11-17(2)12-14-19/h4-5,9-14,18H,3,6-8,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYAGWHPTJAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

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